molecular formula C7H13NO4 B11951544 Ethyl 2,2-dimethyl-3-nitropropanoate CAS No. 76173-44-9

Ethyl 2,2-dimethyl-3-nitropropanoate

Cat. No.: B11951544
CAS No.: 76173-44-9
M. Wt: 175.18 g/mol
InChI Key: CXDGMDLJYJCXFD-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-nitropropanoate is an organic compound with the molecular formula C7H13NO4 It is an ester derivative, characterized by the presence of a nitro group (-NO2) and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-3-nitropropanoate can be synthesized through the nitration of ethyl 2,2-dimethylpropanoate. The nitration process typically involves the use of a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-nitropropanoate undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles (e.g., amines, alcohols)

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

    Reduction: Ethyl 2,2-dimethyl-3-aminopropanoate

    Substitution: Various substituted esters

    Hydrolysis: 2,2-Dimethyl-3-nitropropanoic acid and ethanol

Scientific Research Applications

Ethyl 2,2-dimethyl-3-nitropropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives are explored for potential pharmacological activities.

    Industrial Chemistry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-3-nitropropanoate involves its interaction with specific molecular targets. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components. These interactions can lead to various biochemical effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-dimethylpropanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 2,2-dimethyl-3-nitropropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Properties

CAS No.

76173-44-9

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

ethyl 2,2-dimethyl-3-nitropropanoate

InChI

InChI=1S/C7H13NO4/c1-4-12-6(9)7(2,3)5-8(10)11/h4-5H2,1-3H3

InChI Key

CXDGMDLJYJCXFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C[N+](=O)[O-]

Origin of Product

United States

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